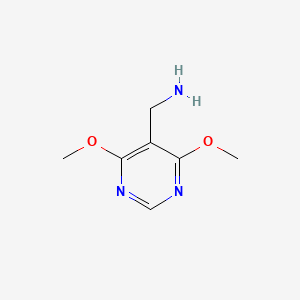

4,6-Dimethoxypyrimidin-5-methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(4,6-dimethoxypyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-11-6-5(3-8)7(12-2)10-4-9-6/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSNTMODDYZABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653871 | |

| Record name | 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118786-90-5 | |

| Record name | 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 5-Substituted 4,6-Dimethoxypyrimidines for Drug Discovery

Abstract

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1][2] Among its many derivatives, the 4,6-dimethoxypyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its synthetic versatility and its presence in compounds with a wide range of pharmacological activities.[3] This technical guide provides an in-depth analysis of the chemical properties, spectroscopic profile, synthesis, and reactivity of 4,6-dimethoxypyrimidin-5-methylamine and its crucial precursor, 4,6-dimethoxypyrimidin-5-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the strategic use of this valuable molecular scaffold in the design and synthesis of novel therapeutic agents.

The 4,6-Dimethoxypyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3.[1] This arrangement imparts unique electronic properties that are conducive to interactions with various biological targets, leading to their widespread application as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][3]

The 4,6-dimethoxy substitution pattern is particularly significant for several reasons:

-

Electronic Modulation : The two methoxy groups are strong electron-donating groups, which increases the electron density of the pyrimidine ring. This influences the reactivity of the ring and the basicity of the nitrogen atoms, which can be critical for binding to enzyme active sites.

-

Metabolic Stability : Methoxy groups can block positions susceptible to oxidative metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

-

Synthetic Handles : While stable, the methoxy groups can be transformed or cleaved under specific conditions, offering further avenues for late-stage diversification of a lead compound.

The 5-position of this scaffold is a key vector for chemical modification. Introducing an amine or methylamine group at this position provides a nucleophilic center ideal for building out diverse side chains, enabling the generation of large compound libraries for biological screening.[3]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physicochemical and spectroscopic properties is fundamental to its application in research and development. Below is a summary of the known properties of the precursor and the predicted properties for the target compound.

| Property | 4,6-Dimethoxypyrimidin-5-amine | This compound (Predicted) |

| CAS Number | 15846-15-8[3] | Not available |

| Molecular Formula | C₆H₉N₃O₂ | C₇H₁₁N₃O₂ |

| Molecular Weight | 155.15 g/mol [3] | 169.18 g/mol |

| Appearance | Off-white solid (typical for related compounds) | Off-white to light yellow solid |

| Solubility | Soluble in DMSO, Methanol | Expected to be soluble in DMSO, Methanol, and Chloroform |

| InChI Key | SYIABKXOJVXKDU-UHFFFAOYSA-N[3] | Predicted: ZWBFYGJXRFVNJB-UHFFFAOYSA-N |

Spectroscopic Profile Analysis

Predictive spectroscopic analysis is a crucial tool for structure confirmation. The following sections detail the expected spectral characteristics based on the functional groups present in this compound.

-

¹H NMR (Proton NMR):

-

δ ~ 8.2-8.4 ppm (singlet, 1H): This signal corresponds to the lone proton at the C2 position of the pyrimidine ring. Its downfield shift is due to the deshielding effect of the adjacent ring nitrogens.

-

δ ~ 4.0-4.1 ppm (singlet, 6H): This intense singlet arises from the six equivalent protons of the two methoxy groups at C4 and C6.

-

δ ~ 2.8-3.0 ppm (singlet or doublet, 3H): This signal represents the N-methyl group. It may appear as a singlet, but if there is observable coupling to the N-H proton, it will be a doublet.

-

δ ~ 3.5-4.5 ppm (broad singlet, 1H): This broad signal corresponds to the amine proton (N-H). Its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

-

-

¹³C NMR (Carbon NMR):

-

δ ~ 165-170 ppm (2C): Resonances for the C4 and C6 carbons, which are attached to both oxygen and nitrogen atoms.

-

δ ~ 155-158 ppm (1C): Signal for the C2 carbon, situated between two nitrogen atoms.

-

δ ~ 110-115 ppm (1C): Resonance for the C5 carbon, which is substituted with the methylamine group.

-

δ ~ 54-56 ppm (2C): Signals for the two equivalent methoxy carbons (-OCH₃).

-

δ ~ 30-35 ppm (1C): Signal for the N-methyl carbon (-NHC H₃).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

3300-3500 cm⁻¹ (weak-medium, sharp): N-H stretching vibration of the secondary amine.

-

2950-3050 cm⁻¹ (medium): C-H stretching from the aromatic C2-H and the methyl/methoxy groups.

-

1580-1620 cm⁻¹ (strong): C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

1200-1300 cm⁻¹ (strong): Asymmetric C-O-C stretching of the methoxy groups.

-

1000-1100 cm⁻¹ (strong): Symmetric C-O-C stretching of the methoxy groups.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 169, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns involving the loss of a methyl radical (-CH₃, M-15) from a methoxy group, or loss of formaldehyde (-CH₂O, M-30) from a methoxy group, which are common fragmentation pathways for methoxy-substituted aromatics.

-

Synthesis and Reactivity

The strategic synthesis of this compound relies on the functionalization of its readily available amine precursor. The following workflow outlines a logical and experimentally sound approach.

Proposed Synthesis of this compound

A robust method for converting a primary amine to a secondary methylamine is a two-step formylation-reduction sequence. This approach is often preferred over direct alkylation, which can suffer from over-alkylation to form the tertiary amine.

Step 1: Formylation of 4,6-Dimethoxypyrimidin-5-amine The primary amine is first converted to its corresponding formamide. This reaction is typically high-yielding and clean.

-

Protocol:

-

Dissolve 4,6-dimethoxypyrimidin-5-amine (1.0 eq) in ethyl formate, which serves as both the reagent and solvent.

-

Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure.

-

The resulting crude N-(4,6-dimethoxypyrimidin-5-yl)formamide can often be used directly in the next step or purified by recrystallization from an appropriate solvent like ethanol.

-

Causality: Using ethyl formate is an efficient and mild method for formylation. It avoids the use of harsher reagents like formic acid with coupling agents. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.

Step 2: Reduction of the Formamide to the Methylamine The formamide is then reduced to the target secondary methylamine using a powerful reducing agent like lithium aluminum hydride (LAH).

-

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LAH, ~2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the crude formamide from Step 1 in anhydrous THF to the LAH suspension. Caution: This reaction is highly exothermic and generates hydrogen gas.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.

-

Cool the reaction back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Causality: LAH is a potent, non-selective reducing agent capable of reducing amides to amines. The anhydrous and inert conditions are critical as LAH reacts violently with water. The specific Fieser workup procedure is designed to safely quench the reaction and produce an easily filterable solid, simplifying product isolation.

Key Reactivity Profile

The synthetic utility of this compound stems from the reactivity of the 5-methylamino group. This nucleophilic site is a prime handle for diversification.

-

Acylation: The methylamino group readily reacts with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form stable amides. This allows for the introduction of a wide variety of R-groups.

-

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides, which are important functional groups in many drug molecules.

-

Alkylation: While the nitrogen is already secondary, further alkylation is possible, though it requires more forcing conditions and may lead to the formation of a quaternary ammonium salt.

-

Ring Reactivity: The pyrimidine ring, being electron-rich due to the methoxy groups, can potentially undergo electrophilic aromatic substitution, although the directing effects of the substituents would need to be considered. Halogenation at other positions, if desired, is a known strategy to introduce further handles for cross-coupling reactions.[3]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for constructing libraries of more complex molecules.[3] The pyrimidine core is a proven pharmacophore, and the ability to easily modify the C5 side chain allows for systematic exploration of the structure-activity relationship (SAR).

Many kinase inhibitors, for example, feature a substituted aminopyrimidine core that forms key hydrogen bonds within the ATP-binding pocket of the target enzyme. Pazopanib, a potent VEGF receptor inhibitor, is a prominent example of a complex drug molecule built upon a substituted pyrimidine scaffold.[4] Similarly, pyrimidine derivatives have been explored as potent CDK4/6 inhibitors for cancer treatment.[5] The strategic derivatization of the 5-methylamino group allows chemists to fine-tune properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

4,6-Dimethoxypyrimidin-5-methylamine molecular structure

An In-depth Technical Guide: The Molecular Structure, Analysis, and Synthetic Utility of 4,6-Dimethoxypyrimidin-5-amine

Abstract

This technical guide provides a comprehensive examination of 4,6-Dimethoxypyrimidin-5-amine (CAS No. 15846-15-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a well-established "privileged structure" in pharmacology, known for its presence in a multitude of bioactive agents.[1][2] This document delves into the core molecular architecture of 4,6-Dimethoxypyrimidin-5-amine, outlines its key physicochemical properties, presents a detailed, plausible synthetic pathway, and establishes a robust framework for its structural elucidation using modern spectroscopic techniques. Furthermore, we explore its chemical reactivity and strategic importance as a versatile building block for the synthesis of novel compounds with therapeutic potential. This guide is intended for scientists and professionals who require a deep technical understanding of this molecule for applications in organic synthesis and drug discovery.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring, a 1,3-diazine, is a fundamental heterocyclic motif not only in the building blocks of life (cytosine, thymine, and uracil in nucleic acids) but also in a vast array of synthetic drugs.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically accessible substitution points make it an ideal core for designing molecules that can interact with diverse biological targets.[1] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4]

4,6-Dimethoxypyrimidin-5-amine emerges as a particularly valuable intermediate within this chemical class. Its specific arrangement of two electron-donating methoxy groups and a nucleophilic amino group on the pyrimidine ring creates a unique combination of reactivity and structural features, making it a powerful precursor for generating libraries of more complex, biologically active molecules.[1]

Core Molecular Structure and Physicochemical Properties

The molecular structure of 4,6-Dimethoxypyrimidin-5-amine is defined by a central pyrimidine ring. Two methoxy (-OCH₃) groups are substituted at the C4 and C6 positions, and an amine (-NH₂) group is located at the C5 position. The presence of the electron-donating methoxy and amino groups significantly influences the electron density and reactivity of the aromatic ring.

Physicochemical Data Summary

The key properties of 4,6-Dimethoxypyrimidin-5-amine are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 15846-15-8 | [1][3][5] |

| IUPAC Name | 4,6-dimethoxypyrimidin-5-amine | [1][3] |

| Molecular Formula | C₆H₉N₃O₂ | [1][3][6] |

| Molecular Weight | 155.15 g/mol | [1][3] |

| Appearance | Off-White Solid | [7] |

| Melting Point | 88-89 °C | [7] |

| Solubility | Soluble in DMSO, Methanol | [7] |

| Storage | 2–8 °C, under inert gas | [3][7] |

| InChI Key | SYIABKXOJVXKDU-UHFFFAOYSA-N | [1] |

A Plausible Synthetic Pathway

As a specialized intermediate, 4,6-Dimethoxypyrimidin-5-amine is not typically synthesized from elementary starting materials in a standard laboratory setting but rather from advanced precursors. A chemically logical and efficient route involves the reduction of its nitro-analogue, 4,6-dimethoxy-5-nitropyrimidine. This precursor can, in turn, be synthesized from a common starting material like 4,6-dihydroxypyrimidine.

The causality behind this multi-step approach is rooted in the principles of aromatic chemistry and functional group interconversion. The hydroxyl groups of the starting pyrimidine are first converted to chloro groups to activate the positions for nucleophilic substitution by methoxide. The subsequent nitration step is directed to the electron-rich C5 position, followed by a standard reduction to yield the target amine.

Caption: Plausible synthetic workflow for 4,6-Dimethoxypyrimidin-5-amine.

Experimental Protocol: Reduction of 4,6-Dimethoxy-5-nitropyrimidine

This protocol describes the final, critical step of the synthesis. The self-validating nature of this protocol relies on the distinct physical and spectroscopic differences between the starting material (nitro compound) and the final product (amine).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dimethoxy-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (approx. 5-10% by weight of the starting material).

-

Hydrogenation: Purge the flask with nitrogen gas, then introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the product spot (which may be visualized under UV light or with a potassium permanganate stain).

-

Work-up: Once the reaction is complete (typically 2-4 hours), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,6-Dimethoxypyrimidin-5-amine.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 4.

Spectroscopic Elucidation of the Molecular Structure

Structural confirmation is paramount. The following section details the expected spectroscopic signatures for 4,6-Dimethoxypyrimidin-5-amine, providing a basis for its unambiguous identification. The choice of these techniques (MS, IR, NMR) provides a multi-faceted and self-validating analytical workflow.

Caption: Integrated spectroscopic workflow for structural validation.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. For 4,6-Dimethoxypyrimidin-5-amine, Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Data: The primary validation is the observation of the molecular ion peak [M]⁺.

m/z Value Assignment Rationale 155 [M]⁺ Molecular Ion Peak, confirming the molecular weight. 140 [M - CH₃]⁺ Loss of a methyl radical from a methoxy group. | 124 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis is typically performed on a solid sample using a KBr pellet.

-

Expected Data: The presence of N-H and C-O bonds will give rise to characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment 3450 - 3300 Medium-Strong N-H stretching (asymmetric and symmetric) of the amine group. 2950 - 2850 Medium C-H stretching of the methoxy groups. ~1640 Strong N-H scissoring (bending) of the amine group. 1600 - 1450 Medium-Strong C=C and C=N stretching of the pyrimidine ring. 1250 - 1200 Strong C-O stretching (asymmetric) of the aryl ether. | 1050 - 1000 | Strong | C-O stretching (symmetric) of the aryl ether. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity and chemical environment. Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.

-

¹H NMR Predictions: The symmetry of the molecule simplifies the proton spectrum.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~8.2 Singlet 1H H at C2 Aromatic proton on the electron-deficient pyrimidine ring. ~4.5 Broad Singlet 2H -NH₂ Amine protons; broad due to quadrupole effects and potential exchange. | ~3.9 | Singlet | 6H | -OCH₃ | The two methoxy groups are chemically equivalent due to molecular symmetry. |

-

¹³C NMR Predictions: The number of signals reflects the carbon symmetry.

Chemical Shift (δ, ppm) Assignment Rationale ~165 C4, C6 Carbons attached to two heteroatoms (N and O), highly deshielded. ~158 C2 Aromatic carbon in the pyrimidine ring. ~120 C5 Carbon attached to the amine group. | ~55 | -OCH₃ | Carbons of the methoxy groups. |

Reactivity and Application as a Synthetic Intermediate

The utility of 4,6-Dimethoxypyrimidin-5-amine as a building block stems from the reactivity of its amino group.[1] This group serves as a versatile handle for introducing a wide variety of substituents.

-

Acylation: The amino group can readily react with acyl chlorides or anhydrides to form amides, linking the pyrimidine core to other molecular fragments.[1]

-

Alkylation: It can undergo N-alkylation to introduce alkyl chains.

-

Buchwald-Hartwig Amination: It can serve as the amine component in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.

This chemical versatility allows for the systematic modification of the core structure, enabling the generation of large compound libraries for high-throughput screening in drug discovery programs.[1] For instance, attaching different side chains via these reactions can modulate the molecule's solubility, lipophilicity, and binding affinity for a specific biological target.

Significance in Drug Discovery

The 4,6-dimethoxypyrimidine scaffold is a privileged motif in modern drug design. Closely related analogues are known to possess potent biological activities, suggesting high potential for derivatives of 4,6-Dimethoxypyrimidin-5-amine.

-

Enzyme Inhibition: Many kinase inhibitors, a critical class of anticancer drugs, feature a substituted pyrimidine core that mimics the adenine ring of ATP to bind in the enzyme's active site.[2][8] Derivatives of this compound are prime candidates for the development of novel inhibitors targeting kinases or other enzymes.[1]

-

Immunomodulation: Research on related substituted pyrimidines has shown potent inhibition of nitric oxide (NO) production, indicating potential for developing anti-inflammatory or immunomodulatory agents.[1][4]

-

Scaffold for Bioisosteric Replacement: The dimethoxypyrimidine ring can serve as a bioisostere for other aromatic systems, like a phenyl ring, offering an alternative with improved metabolic properties or different vector orientations for substituents.[2]

Conclusion

4,6-Dimethoxypyrimidin-5-amine is more than a simple chemical; it is a strategically designed molecular tool for advanced chemical synthesis and drug discovery. Its structure, characterized by a functionalized pyrimidine core, provides a robust platform for creating novel and diverse molecular entities. A thorough understanding of its synthesis, structural properties, and spectroscopic signatures—as detailed in this guide—is essential for researchers aiming to leverage its full potential. The combination of its inherent bioactivity profile and synthetic tractability ensures that 4,6-Dimethoxypyrimidin-5-amine will remain a highly relevant and valuable intermediate in the ongoing search for next-generation therapeutics.

References

- The Royal Society of Chemistry. (2019). Supporting Information.

- LookChem. (n.d.). Cas 5018-45-1,5,6-Dimethoxypyrimidin-4-ylamine.

- Xu, D., et al. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

- Not specified. (n.d.). Tables For Organic Structure Analysis.

- ChemBK. (n.d.). 5,6-dimethoxypyrimidin-4-amine.

- PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.

- National Institutes of Health (NIH). (n.d.). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.

- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

- ResearchGate. (n.d.). The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.

- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- PubMed. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer.

- PubChem. (n.d.). 4,6-Dimethoxy-5-nitropyrimidine.

- PubMed. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. cas 15846-15-8|| where to buy 4,6-Dimethoxypyrimidin-5-amine [english.chemenu.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

4,6-Dimethoxypyrimidin-5-methylamine physical properties

An In-depth Technical Guide to the Physical Properties of 4,6-Dimethoxypyrimidin-5-methylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physical and chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the critical role these properties play in research and development and details the methodologies for their empirical determination. As a versatile substituted pyrimidine derivative, understanding the foundational characteristics of this compound is paramount for its successful application as a building block in organic and medicinal chemistry.[1]

Compound Identification and Significance

This compound is a heterocyclic amine featuring a pyrimidine core, a privileged structure in drug discovery.[1] The precise arrangement of its functional groups—two electron-donating methoxy groups and a primary amine—dictates its reactivity, solubility, and potential for biological interactions. A thorough characterization of its physical properties is the first step in any research endeavor, from synthetic route optimization to the design of novel bioactive molecules.

Table 1: Compound Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,6-dimethoxypyrimidin-5-amine | - |

| CAS Number | 15846-15-8 | [1][2][3] |

| Molecular Formula | C₆H₉N₃O₂ | [1][2] |

| Molecular Weight | 155.15 g/mol | [1][4] |

| InChI Key | SYIABKXOJVXKDU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(N)C(=NC=N1)OC | - |

Core Physicochemical Properties: An Overview

The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics.[5] The table below summarizes the key properties for this compound. It is crucial to note that while some data for related isomers is available, empirical data for this specific molecule is not widely published, underscoring the importance of the experimental verification detailed in this guide.

Table 2: Summary of Key Physical Properties

| Property | Value | Significance in Drug Development |

|---|---|---|

| Appearance | White to off-white solid (predicted) | Affects handling, formulation, and quality control. |

| Melting Point | Data not available. (Isomer 2-amino-4,6-dimethoxypyrimidine: 94-96 °C[4]) | Indicator of purity, lattice energy, and solid-state stability. |

| Boiling Point | Data not available (Predicted to be high) | Relevant for purification (distillation) and thermal stability assessment. |

| Solubility | Predicted to be slightly soluble in methanol and DMSO.[6][7] | Crucial for formulation, bioavailability, and designing reaction conditions.[8] |

| pKa (Predicted) | ~3.5 - 4.5 (Predicted for the conjugate acid) | Governs ionization state at physiological pH, impacting absorption, distribution, and receptor binding.[5] |

| LogP (Predicted) | ~0.5 - 1.5 (Predicted) | Measures lipophilicity, which is critical for membrane permeability and ADME properties.[5] |

Methodologies for Physicochemical Characterization

The generation of reliable physicochemical data is a foundational activity in chemical research. The following sections detail the rationale and protocols for determining the key properties of this compound.

Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of a new or poorly understood compound. The workflow ensures that data is collected logically, with each step informing the next.

Caption: Physicochemical characterization workflow.

Melting Point and Thermal Analysis

Expertise & Experience: The melting point is more than a physical constant; it is a primary indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates impurities. We employ Differential Scanning Calorimetry (DSC) over traditional methods because it provides richer data, including enthalpy of fusion and information on polymorphic transitions.

Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Solubility Determination

Expertise & Experience: Solubility is a critical parameter that dictates a compound's utility in both synthetic reactions and biological assays.[9] A tiered approach is most efficient. We start with a rapid kinetic solubility screen in various solvents (e.g., water, buffers, organic solvents) to identify promising candidates for the more resource-intensive thermodynamic solubility measurement.

Protocol: Thermodynamic Solubility in Aqueous Buffer

-

Preparation: Prepare a series of vials containing a fixed volume of pH 7.4 phosphate-buffered saline (PBS).

-

Addition of Compound: Add an excess amount of the compound to each vial to create a slurry.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: Filter or centrifuge the samples to separate undissolved solid.

-

Quantification: Analyze the clear supernatant using a validated HPLC-UV method against a standard curve to determine the concentration, which represents the thermodynamic solubility.

pKa Determination

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH, which is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.[10] For a compound with a basic amine like this compound, the pKa of its conjugate acid is of primary interest. While multiple methods exist, UV-Vis spectrophotometry is a robust choice for chromophore-containing molecules.

Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffers spanning a wide pH range (e.g., pH 2 to pH 10).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol).

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer to a final, constant concentration.

-

Spectral Acquisition: Measure the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Identify wavelengths with the largest change in absorbance as a function of pH. Plot absorbance vs. pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Spectroscopic Characterization for Structural Integrity

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the gold standard for structural elucidation. For this compound, one would expect to see distinct signals for the aromatic proton, the amine protons, and the two methoxy groups in the ¹H NMR spectrum. The ¹³C NMR would confirm the number of unique carbon environments.[11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected peaks would include N-H stretching for the amine and C-O stretching for the methoxy ethers.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate molecular weight, confirming the elemental composition of the molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for related aminopyrimidine compounds apply.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[13] In case of eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.

Conclusion

This compound is a valuable chemical intermediate whose full potential is unlocked through a detailed understanding of its fundamental physical properties. The methodologies and insights provided in this guide equip researchers with the necessary framework to rigorously characterize this compound. By establishing a robust profile of its melting point, solubility, pKa, and spectroscopic identity, scientists can ensure data integrity, streamline development efforts, and accelerate the journey from laboratory synthesis to innovative application.

References

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). National Institutes of Health.

- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua Pharmaceutical.

- Physicochemical Property Study. (n.d.). WuXi AppTec DMPK.

- Safety Data Sheet. (2025). Sigma-Aldrich.

- Safety Data Sheet. (2024). TCI Chemicals.

- Supporting Information. (2016). The Royal Society of Chemistry.

- Safety Data Sheet. (2025). Fisher Scientific.

- Safety Data Sheet. (2021). Sigma-Aldrich.

- Safety Data Sheet. (2025). Fisher Scientific.

- Physico-chemical Properties of Solid Drugs: A Review. (n.d.). Asian Journal of Pharmacy and Technology.

- UHPLC for the Determination of Physicochemical Parameters in Drug Discovery. (n.d.). Books.

- 4,6-Dimethoxypyrimidin-5-amine | CAS 15846-15-8. (n.d.). Benchchem.

- 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0. (2025). ChemicalBook.

- CAS 771582-35-5 | (4,6-Dimethoxypyrimidin-2-YL)methylamine. (n.d.). Synblock.

- 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2. (n.d.). ChemicalBook.

- Synthesis and characterization of derived imines from 4-imino-5,6,7,8- tetrahydro-1-benzothieno[2,3-d]pyrimidin-3(4H)-amine. (n.d.). ResearchGate.

- 4,6-DIMETHOXYPYRIMIDIN-5-AMINE [P50454]. (n.d.). ChemUniverse.

- 5,6-dimethoxypyrimidin-4-amine. (2024). ChemBK.

- 4,6-dimethoxy-N-methylpyrimidin-2-amine 85346-72-1 wiki. (n.d.). Guidechem.

- 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. (n.d.). PubChem.

- 2-Amino-4,6-dimethoxypyrimidine 98 36315-01-2. (n.d.). Sigma-Aldrich.

- CAS 15846-15-8 | 4,6-DiMethoxypyriMidin-5-aMine. (n.d.). Alchem.Pharmtech.

- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.

- OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2025). ResearchGate.

- Methylamine | CH3NH2 | CID 6329. (n.d.). PubChem.

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). International Journal of Molecular Sciences.

- Pyrimidin-5-amine | C4H5N3 | CID 344373. (n.d.). PubChem.

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2005). International Journal of Molecular Sciences.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 [amp.chemicalbook.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. langhuapharma.com [langhuapharma.com]

- 9. ajptonline.com [ajptonline.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 12. mdpi.com [mdpi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 4,6-Dimethoxypyrimidin-5-methylamine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient and successful drug development and chemical synthesis. Low solubility can lead to unpredictable results in biological assays, hinder purification processes, and create significant challenges in formulation.[1][2] This guide provides a detailed examination of the solubility characteristics of 4,6-dimethoxypyrimidin-5-methylamine, a crucial building block in medicinal chemistry.[3] By dissecting its molecular structure and physicochemical properties, we aim to provide a predictive framework for its behavior in various organic solvents. This document also outlines a robust, standardized protocol for experimentally determining solubility, ensuring that researchers can generate reliable and reproducible data to guide their work.

Introduction to this compound

This compound is a substituted pyrimidine derivative recognized for its role as a versatile intermediate in the synthesis of complex heterocyclic compounds.[3] The pyrimidine scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide array of pharmacological activities.[3] The specific arrangement of two methoxy groups and a methylamine group on the pyrimidine ring provides multiple reaction sites and influences the molecule's overall physicochemical profile, making a thorough understanding of its solubility essential for its effective use in both academic and industrial research.[3]

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its inherent physical and chemical properties and its interaction with the solvent. For this compound, the key factors are its molecular structure, polarity, and hydrogen bonding capabilities.

Molecular Structure Analysis

The structure of this compound features a core pyrimidine ring, which is a nitrogen-containing heterocycle. This ring is adorned with two electron-donating methoxy (-OCH₃) groups and a methylamine (-CH₂NH₂) group.

-

Pyrimidine Ring: The two nitrogen atoms in the aromatic ring act as hydrogen bond acceptors, increasing the molecule's affinity for protic solvents.

-

Methoxy Groups (-OCH₃): The oxygen atoms in the methoxy groups are also potential hydrogen bond acceptors. These groups contribute to the molecule's overall polarity.

-

Methylamine Group (-CH₂NH₂): This is the most significant group for influencing solubility in protic solvents. The primary amine can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair). This functional group significantly enhances interactions with solvents like alcohols and water.

Caption: Key functional groups of this compound influencing solubility.

Polarity and Solvent Interaction

Based on its functional groups, this compound can be classified as a polar molecule. The principle of "like dissolves like" provides a foundational basis for predicting its solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The solvent's ability to donate and accept hydrogen bonds will facilitate strong intermolecular interactions with the amine and methoxy groups of the solute.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the amine group's N-H bonds. However, the lack of a donor hydrogen from the solvent might limit the interaction compared to protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is expected. The large mismatch in polarity will result in weak solute-solvent interactions compared to the stronger solute-solute interactions, leading to limited dissolution.

Qualitative Solubility Profile

While extensive quantitative public data for this compound is scarce, a qualitative assessment based on its structure and data from suppliers of analogous compounds provides a useful starting point.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Strong hydrogen bonding (donor and acceptor) interactions with the amine and methoxy groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Sparingly Soluble | Good hydrogen bond accepting capabilities and polarity match.[4] |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Moderate polarity allows for some interaction, but lacks strong hydrogen bonding. |

| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | Can act as a hydrogen bond acceptor, but overall polarity is lower than aprotic polar solvents. |

| Aromatic | Toluene | Insoluble | Significant polarity mismatch; weak van der Waals forces are insufficient to overcome solute-solute interactions.[3] |

| Aliphatic | Hexane, Heptane | Insoluble | Large polarity mismatch; interactions are minimal. |

Note: This table is predictive. Experimental verification is required for quantitative assessment.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable solubility data, the Shake-Flask Method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[5][6] It is a robust technique that ensures the solution has reached equilibrium with the excess solid.[7][8]

Principle of the Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium.[5][7] After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of the compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][9]

Workflow Diagram

Caption: Standard workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Calibrated positive displacement pipettes

-

Centrifuge

-

HPLC system with UV detector

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of Vials: Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium (e.g., add ~10 mg of solid to 1 mL of solvent).

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined time, typically 24 hours, to ensure equilibrium is reached.[1]

-

Phase Separation: After incubation, remove the vials and centrifuge them at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Perform a precise serial dilution of the supernatant with the HPLC mobile phase to ensure the final concentration is within the linear range of the analytical method. Record the dilution factor accurately.

-

-

HPLC Analysis:

-

Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is typically suitable.

-

The mobile phase should be chosen based on the solvent used for solubility testing to ensure compatibility.

-

-

Quantification:

-

Prepare a multi-point calibration curve by analyzing standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the final solubility in units such as mg/mL or µg/mL.

-

Safety and Handling

This compound and its related structures may be hazardous. Safety Data Sheets (SDS) for analogous compounds indicate potential for skin and eye irritation.[10][11][12] Some pyrimidine derivatives are classified as acutely toxic if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.[10]

-

Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The solubility of this compound is a critical parameter that influences its application in synthetic and medicinal chemistry. Its molecular structure, rich in hydrogen bond donors and acceptors, predicts high solubility in polar protic solvents and moderate solubility in polar aprotic solvents, with poor solubility in nonpolar media. For precise, actionable data, experimental determination is paramount. The shake-flask method detailed in this guide provides a reliable and universally accepted framework for generating high-quality, thermodynamic solubility data. Adherence to this protocol will empower researchers to make informed decisions regarding reaction conditions, purification strategies, and formulation development, ultimately accelerating the research and development pipeline.

References

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Accessed January 7, 2026.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Published December 9, 2024.

- General Experimental Protocol for Determining Solubility. Benchchem. Published November 2025.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Determination of aqueous solubility by heating and equilibration: A technical note.

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Published July 1, 2011.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Published 2019.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Published October 7, 2021.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Published November 6, 2025.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. Published November 29, 2024.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Published December 19, 2025.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Published December 24, 2025.

- 4,6-Dimethoxypyrimidin-5-amine | CAS 15846-15-8. Benchchem. Accessed January 7, 2026.

- 4,6-Dimethoxy-5-methylpyrimidine | C7H10N2O2 | CID 2817978. PubChem. Accessed January 7, 2026.

- (PDF) PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES.

- 4,6-Dimethoxypyrimidine-5-carboxylic acid | C7H8N2O4 | CID 19070667. PubChem. Accessed January 7, 2026.

- 4-AMINO-5,6-DIMETHOXY PYRIMIDINE. ChemBK. Published April 10, 2024.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Published September 14, 2018.

- 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.

- CAS 771582-35-5 | (4,6-Dimethoxypyrimidin-2-YL)methylamine. Synblock. Accessed January 7, 2026.

- 6960-17-4 | 2,5-Dimethoxypyrimidin-4-amine. ChemScene. Accessed January 7, 2026.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 4,6-Dimethoxypyrimidin-5-methylamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, 4,6-dimethoxypyrimidin-5-methylamine represents a molecule of significant interest due to its potential as a versatile building block in the synthesis of novel bioactive compounds. Elucidating and confirming the structure of such molecules is paramount, a task for which spectroscopic methods are indispensable. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural characterization of this compound. While direct experimental data for this specific compound is not widely published, this document serves as a predictive and methodological guide. It synthesizes foundational principles with field-proven insights to forecast the spectral data, explain the causality behind experimental choices, and establish a framework for the empirical validation of this and related heterocyclic compounds.

Introduction: The Pyrimidine Core in Modern Chemistry

Pyrimidine and its derivatives are of immense biological importance, most notably as components of nucleic acids. In the realm of drug development, the substituted pyrimidine ring is recognized as a "privileged structure," capable of binding to a wide range of biological targets. Consequently, the synthesis and characterization of novel pyrimidine derivatives are of high value for the exploration of new therapeutic agents.

This compound combines the heterocyclic pyrimidine core with electron-donating methoxy groups and a reactive methylamine substituent. This unique combination of functional groups makes it an attractive intermediate for creating more complex, biologically active molecules. Accurate structural verification is the bedrock of such synthetic endeavors. This guide is designed to provide researchers with a robust analytical framework for confirming the identity and purity of this compound using a multi-pronged spectroscopic approach.

Molecular Structure and Predicted Spectral Features

The logical first step in any spectral analysis is a thorough examination of the molecule's structure to anticipate the expected signals.

Structure:

-

Pyrimidine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms.

-

Methoxy Groups (-OCH₃): Two electron-donating groups at positions 4 and 6.

-

Methylamine Group (-CH₂-NH-CH₃): A substituent at position 5, providing both aliphatic and amine characteristics.

-

Aromatic Proton: A single proton at position 2 of the pyrimidine ring.

This combination of functional groups will give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR data provides a map of all hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 1-5 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent is critical as it can influence chemical shifts.

-

Filtration: To ensure high-resolution spectra, filter the solution through a pipette with a small cotton plug directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.4 | Singlet (s) | 1H | H-2 (Aromatic) | The proton at C-2 is on an electron-deficient pyrimidine ring, deshielded by the ring nitrogens. |

| ~ 4.0 - 4.1 | Singlet (s) | 6H | 2 x -OCH₃ | Methoxy protons are typically found in this region. The two groups are chemically equivalent, hence a single peak. |

| ~ 3.6 - 3.8 | Singlet (s) or Doublet (d) | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and the amine nitrogen. May show coupling to the N-H proton. |

| ~ 2.5 - 2.7 | Singlet (s) or Doublet (d) | 3H | -NH-CH₃ | Methyl protons on the nitrogen. May show coupling to the N-H proton. |

| ~ 1.5 - 2.5 | Broad Singlet (br s) | 1H | -NH- | The N-H proton chemical shift is variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening and exchange. |

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR sample preparation, acquisition, and analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information on the number and electronic environment of the carbon atoms.

Experimental Protocol: ¹³C NMR Acquisition

The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments require significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is standard, which results in all carbon signals appearing as singlets.

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | C-4, C-6 | Carbons attached to oxygen and nitrogen are highly deshielded. |

| ~ 155 - 160 | C-2 | The aromatic carbon between two nitrogens is also significantly deshielded. |

| ~ 100 - 105 | C-5 | This carbon is attached to the methylamine group and is part of the electron-rich system. |

| ~ 54 - 56 | -OCH₃ | Methoxy carbons typically appear in this range. |

| ~ 45 - 50 | -CH₂- | Aliphatic carbon adjacent to the ring and nitrogen. |

| ~ 35 - 40 | -NH-CH₃ | Aliphatic carbon of the methyl group on the nitrogen. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Preparation for IR Spectroscopy

-

Grinding: Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar.[4][5]

-

Mixing: Grind the mixture thoroughly until a fine, homogeneous powder is obtained. This minimizes light scattering.[4]

-

Pressing: Transfer the powder to a pellet die and press under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4][6]

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch | Secondary Amine (-NH-) | Medium |

| 2950 - 3100 | C-H Stretch | Aromatic (C-H) | Medium-Weak |

| 2800 - 3000 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) | Medium-Strong |

| 1550 - 1620 | C=N, C=C Stretch | Pyrimidine Ring | Strong |

| 1400 - 1480 | C-H Bend | Aliphatic (-CH₃, -CH₂-) | Medium |

| 1200 - 1300 | C-O Stretch | Aryl-Alkyl Ether (-O-CH₃) | Strong |

| 1000 - 1150 | C-N Stretch | Amine | Medium |

Workflow for IR Spectral Analysis

Caption: Workflow for preparing a KBr pellet and analyzing the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[7]

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[8]

-

Ionization: Apply a high voltage (3-5 kV) to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.[9]

-

Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight). For fragmentation studies (MS/MS), the precursor ion of interest is isolated and fragmented by collision-induced dissociation (CID).

Predicted Mass Spectrum

-

Molecular Formula: C₈H₁₃N₃O₂

-

Monoisotopic Mass: 183.1008 g/mol

-

Predicted [M+H]⁺ Ion: m/z 184.1086

Predicted Fragmentation Pathway

The protonated molecule ([M+H]⁺) is expected to undergo fragmentation primarily through cleavage of the side chain and subsequent ring fragmentation.

Caption: Predicted major fragmentation pathway for protonated this compound.

Summary of Predicted MS Data

| m/z (Predicted) | Ion | Possible Origin |

| 184.1086 | [M+H]⁺ | Protonated molecular ion |

| 153.0767 | [M-CH₂NHCH₃+H]⁺ | Loss of the methylamine side chain radical, followed by hydrogen rearrangement. |

| 125.0818 | [Fragment 1 - CO]⁺ | Loss of carbon monoxide from a methoxy group. |

| 44.0500 | [CH₃NHCH₂]⁺ | Cleavage resulting in the methylamine side chain fragment. |

A Self-Validating System for Structural Elucidation

The true power of this analytical approach lies in the synergy of the three techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for confirming the structure of this compound.

-

MS provides the molecular formula (C₈H₁₃N₃O₂).

-

¹H NMR integration should confirm 13 protons.

-

¹³C NMR should show 7 distinct carbon signals (due to symmetry in the methoxy groups).

-

IR confirms the presence of key functional groups (N-H, C-O, aromatic ring) predicted by the structure.

-

The fragments observed in MS/MS should correspond to logical pieces of the molecule identified in the NMR spectra.

This cross-verification provides a high degree of confidence in the final structural assignment.

Conclusion

The comprehensive spectral analysis of this compound requires a methodical and multi-faceted approach. This guide outlines the predicted NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and organic structure. By following the detailed protocols and using the predicted data as a reference, researchers and drug development professionals can confidently undertake the synthesis and characterization of this valuable pyrimidine derivative. The logical framework presented here, combining prediction with a self-validating experimental workflow, serves as a robust template for the structural elucidation of a wide array of novel chemical entities.

References

- Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.

- Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press.

- De La Riva, I. (n.d.). NMR Sample Preparation. University of Alberta.

- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.

- Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Cooke, J. (n.d.). NMR Sample Preparation 1. University of Alberta. Adapted from the Chem 241/341 sample preparation guide.

- Western University. (n.d.). NMR SAMPLE PREPARATION. JB Stothers NMR Facility, Department of Chemistry.

- Rausa, R., & Sabia, C. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-10.

- AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.

- Vessecchi, R., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(7), 1088-1098.

- Murphy, K. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

Sources

- 1. sites.bu.edu [sites.bu.edu]

- 2. organomation.com [organomation.com]

- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 4. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of 4,6-Dimethoxypyrimidin-5-methylamine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dimethoxypyrimidin-5-methylamine

Introduction

This compound is a substituted pyrimidine derivative that serves as a versatile building block in organic and medicinal chemistry research.[1] The pyrimidine scaffold is a privileged structure in drug discovery, and understanding the precise molecular architecture of its derivatives is paramount for the development of novel therapeutic agents.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic compounds by mapping their hydrogen and carbon frameworks.[1][3] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, presented from the perspective of a Senior Application Scientist. It delves into the theoretical prediction of the spectrum, a robust experimental protocol for its acquisition, and a self-validating methodology for its interpretation, ensuring scientific integrity and practical utility for researchers and drug development professionals.

Section 1: Molecular Structure and Proton Environments

To accurately predict and interpret the ¹H NMR spectrum, one must first identify all unique proton environments within the molecule. The structure of this compound possesses four distinct types of protons, as illustrated below.

Caption: Molecular structure of this compound with distinct proton environments highlighted.

-

H-2 Proton (Green): The sole proton directly attached to the pyrimidine ring.

-

Methoxy Protons (-OCH₃) (Red): The six protons of the two methoxy groups at positions C4 and C6. Due to molecular symmetry, these two groups are chemically equivalent.

-

Amine Proton (-NH) (Yellow): The single proton attached to the exocyclic nitrogen. This proton is exchangeable.

-

Methyl Protons (-CH₃) (Blue): The three protons of the methyl group attached to the exocyclic nitrogen.

Section 2: Predicted ¹H NMR Spectrum Analysis

The chemical environment of each proton group dictates its resonance frequency (chemical shift), the splitting pattern of its signal (multiplicity), and the relative area under the signal (integration).

Pillar of Expertise: Causality Behind Predictions

-

Chemical Shift (δ): The position of a signal is determined by the electron density around the proton. Electron-withdrawing groups (like the nitrogen atoms in the ring) "deshield" protons, shifting their signal downfield (higher ppm). Electron-donating groups (like the methoxy and amino groups) "shield" protons, shifting them upfield (lower ppm). Protons on aromatic rings experience a magnetic field induced by the ring current, which strongly deshields them.[4][5]

-

Integration: The integrated area of a signal is directly proportional to the number of protons it represents.

-

Multiplicity: Spin-spin coupling between non-equivalent protons on adjacent atoms splits a signal into multiple lines (a multiplet). The n+1 rule is a common predictor, where a proton signal is split into n+1 lines by n equivalent neighboring protons. However, coupling across heteroatoms like nitrogen can be variable.

The predicted spectral data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-2 (Ring Proton) | 8.0 – 8.5 | Singlet (s) | 1H | Located on an electron-deficient heteroaromatic ring, causing a significant downfield shift.[6] It has no adjacent protons, resulting in a singlet. |

| -OCH₃ (Methoxy) | 3.8 – 4.1 | Singlet (s) | 6H | Methoxy groups typically appear in this range.[7] The two groups are chemically equivalent due to symmetry and give a single sharp signal. |

| -NH (Amine) | 3.0 – 5.0 (Variable) | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature.[8] Quadrupole broadening from the ¹⁴N nucleus and rapid chemical exchange often cause the signal to be broad, obscuring any potential coupling to the methyl group. |

| -CH₃ (Methyl) | 2.5 – 3.0 | Singlet (s) or Doublet (d) | 3H | These protons are on a carbon adjacent to an electron-withdrawing nitrogen atom, shifting them slightly downfield.[8] The signal is typically a singlet due to the aforementioned lack of observable coupling to the -NH proton. |

Section 3: Experimental Protocol for Spectrum Acquisition

This section provides a robust, self-validating methodology for acquiring a high-quality ¹H NMR spectrum.

Experimental Workflow

Caption: Standard workflow for ¹H NMR analysis, including the D₂O exchange validation step.

Step-by-Step Methodology

-

Sample Preparation (Trustworthiness Pillar)

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). While chloroform-d (CDCl₃) is common, DMSO-d₆ is a superior choice for this molecule. Its polar nature ensures good solubility, and its hydrogen-bond accepting properties slow down the rate of N-H proton exchange, which can result in a sharper -NH signal and potentially resolve coupling.

-

Procedure: Accurately weigh 5-10 mg of high-purity this compound. Dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Setup: Insert the sample, lock onto the deuterium signal of the solvent, tune the probe, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Standard Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2-5 seconds (A longer delay ensures quantitative integration for all proton types)

-

Number of Scans: 8-16 (Adjust as needed based on sample concentration)

-

-

-

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform zero-order and first-order phase correction to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction algorithm.

-

Reference the spectrum. The residual solvent peak of DMSO-d₆ appears at ~2.50 ppm. Set this peak to its known chemical shift, which calibrates the entire spectrum. Tetramethylsilane (TMS) can also be used as an internal standard at 0.00 ppm.[9]

-

Integrate all signals and normalize the values to a known proton count (e.g., the H-2 singlet to 1.00).

-

Section 4: Spectrum Interpretation and Validation

Analysis of the Acquired Spectrum

The processed spectrum should display four distinct signals. Compare the chemical shifts, integrations, and multiplicities to the predicted values in the table above.

-

The downfield region should contain a singlet integrating to 1H (H-2).

-

A prominent singlet integrating to 6H should appear around 3.8-4.1 ppm (-OCH₃).

-

A singlet (or doublet) integrating to 3H should be present around 2.5-3.0 ppm (-CH₃).

-

A broad signal integrating to 1H, corresponding to the -NH proton, should be observed. Its position may vary.

The D₂O Exchange: A Self-Validating Protocol

The presence of an exchangeable proton (-NH) must be definitively confirmed. This protocol provides an internal validation of the peak assignment.[8]

-

Procedure: After acquiring the initial spectrum, carefully remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample. Cap the tube and shake gently to mix.

-

Re-acquire Data: Re-insert the sample and acquire a second ¹H NMR spectrum using the same parameters.

-

Expected Outcome: In the new spectrum, the signal previously assigned to the -NH proton will have significantly diminished or disappeared entirely. This occurs because the amine proton rapidly exchanges with the deuterium from the D₂O, and deuterium is not observed in ¹H NMR. The disappearance of this specific peak provides unequivocal evidence for its assignment as the amine proton.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and interpretable fingerprint of its molecular structure. By understanding the underlying principles of chemical shifts and coupling, one can predict a spectrum characterized by four unique signals: a downfield aromatic singlet (H-2), a prominent 6H singlet for the two equivalent methoxy groups, and two signals for the methylamine substituent. The application of a robust experimental protocol, particularly the use of DMSO-d₆ as a solvent and the inclusion of a D₂O exchange experiment, ensures the acquisition of high-quality data and provides a self-validating method for the unambiguous assignment of all proton resonances. This comprehensive approach is fundamental for the structural verification required in synthetic chemistry and drug discovery pipelines.

References

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- ACD/Labs. (n.d.). Methoxy groups just stick out.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-876.

- Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 8(32).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Der Pharma Chemica. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 8(19), 32-38.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]